2-bromo-3-chloro-N-methylaniline hydrochloride
Description
Properties
IUPAC Name |
2-bromo-3-chloro-N-methylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN.ClH/c1-10-6-4-2-3-5(9)7(6)8;/h2-4,10H,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIZPRHCQXPGBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)Cl)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrCl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-chloro-N-methylaniline hydrochloride typically involves multiple steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Bromination and Chlorination: The amine is further brominated and chlorinated to introduce the bromine and chlorine substituents.
Industrial Production Methods
Industrial production of 2-bromo-3-chloro-N-methylaniline hydrochloride involves similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-bromo-3-chloro-N-methylaniline hydrochloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with a palladium catalyst is often employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromo-3-chloro-N-methylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-3-chloro-N-methylaniline hydrochloride involves its interaction with various molecular targets. The bromine and chlorine substituents can participate in electrophilic aromatic substitution reactions, while the amine group can engage in nucleophilic reactions. These interactions can affect the compound’s reactivity and its ability to form bonds with other molecules .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Similar Compounds
*Similarity scores (0–1) based on structural alignment algorithms .
Key Observations:
Substituent Effects: Halogen vs. Positional Isomerism: Bromine at C2 (target compound) vs. C3 (3-bromo-4-methoxyaniline) alters electronic effects on the aromatic ring, influencing reactivity in electrophilic substitution reactions.
N-Methylation: The N-methyl group in the target compound reduces basicity compared to non-methylated analogs (e.g., 4-chloro-2-methylaniline hydrochloride), which may affect protonation states under physiological conditions .
Hydrochloride Salts: All compounds except 5-bromo-4-methoxy-2-methylaniline exist as hydrochloride salts, enhancing aqueous solubility.
Similarity Scores : Compounds with higher similarity scores (e.g., 0.92 for 3-bromo-4-methoxyaniline hydrochloride) are likely to exhibit comparable chemical behavior, such as stability under acidic conditions or reactivity in cross-coupling reactions .
Biological Activity
2-Bromo-3-chloro-N-methylaniline hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : 2-bromo-3-chloro-N-methylaniline hydrochloride
- Molecular Formula : C7H8BrClN
- Molecular Weight : 215.5 g/mol
The biological activity of 2-bromo-3-chloro-N-methylaniline hydrochloride is primarily attributed to its ability to interact with various biological targets. The presence of halogen substituents (bromo and chloro) enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its potential as an antimicrobial and anticancer agent.
- Antimicrobial Activity : The compound has been studied for its effectiveness against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with protein synthesis.
- Anticancer Activity : Research indicates that 2-bromo-3-chloro-N-methylaniline hydrochloride may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Research Findings
Several studies have investigated the biological activity of 2-bromo-3-chloro-N-methylaniline hydrochloride:
Table 1: Summary of Biological Activities
| Activity | Target/Organism | IC50/EC50 Values | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 µg/mL | |
| Anticancer | MDA-MB-231 (breast) | 1.35 µM | |
| Cytotoxicity | EA.hy926 (endothelial) | 0.13 µM |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of 2-bromo-3-chloro-N-methylaniline hydrochloride against Staphylococcus aureus. The compound demonstrated significant antibacterial activity with an IC50 value of 15 µg/mL, indicating its potential as a therapeutic agent in treating bacterial infections .
- Cancer Cell Line Studies : In a series of experiments involving breast cancer cell lines, particularly MDA-MB-231, the compound exhibited an IC50 value of 1.35 µM, suggesting strong anticancer properties. The study highlighted that the compound induced apoptosis in these cells, leading to cell death and reduced proliferation .
Safety Profile and Toxicology
While promising in terms of biological activity, the safety profile of 2-bromo-3-chloro-N-methylaniline hydrochloride must be considered. Preliminary toxicological assessments indicate moderate toxicity levels in mammalian models, necessitating further studies to establish safe dosage ranges for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-bromo-3-chloro-N-methylaniline hydrochloride?
- Methodological Answer : The synthesis typically involves sequential halogenation and alkylation steps. For example, bromination of 3-chloro-N-methylaniline using brominating agents (e.g., NBS or Br₂ in a controlled environment) at 0–5°C yields the desired regioselectivity. Subsequent protonation with HCl generates the hydrochloride salt . Purity is enhanced via recrystallization in ethanol/water mixtures (1:3 v/v), monitored by HPLC (>97% purity) .
Q. How can researchers confirm the structural integrity of 2-bromo-3-chloro-N-methylaniline hydrochloride?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Aromatic protons appear as a doublet (δ 7.2–7.5 ppm) due to adjacent bromine and chlorine substituents. The N-methyl group resonates as a singlet (δ 2.9–3.1 ppm) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) is recommended for resolving halogen-heavy structures, with Cl/Br positions validated via electron density maps .
- Elemental Analysis : Match experimental C/H/N/Br/Cl percentages to theoretical values (e.g., C: 37.74%, Br: 31.40%, Cl: 13.93%) .
Q. What purification strategies are effective for removing byproducts in halogenated aniline derivatives?
- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) separates brominated isomers. Residual solvents (e.g., DCM) are removed via vacuum distillation, with final purity assessed by GC-MS or TLC (Rf ≈ 0.4 in 3:1 hexane/EtOAc) .
Advanced Research Questions
Q. How does the electronic environment of 2-bromo-3-chloro-N-methylaniline hydrochloride influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl and Br substituents deactivate the aromatic ring, reducing nucleophilic substitution rates. However, Suzuki-Miyaura couplings with Pd(PPh₃)₄ (1 mol%) in THF/water (3:1) at 80°C yield biaryl products. DFT calculations (e.g., B3LYP/6-31G*) predict activation barriers for meta vs. para coupling pathways .
Q. What computational approaches resolve contradictions in spectroscopic vs. crystallographic data for halogenated anilines?
- Methodological Answer : Discrepancies in bond lengths (e.g., C-Br vs. C-Cl) arise from X-ray vs. NMR data. Use Gaussian09 to optimize geometry at the MP2 level, comparing calculated chemical shifts (GIAO method) to experimental NMR. For crystallography, refine anisotropic displacement parameters to account for halogen thermal motion .
Q. How can researchers leverage this compound in targeted drug discovery?
- Methodological Answer : As a building block for kinase inhibitors, the bromine and chlorine groups enable selective C–X bond functionalization. For example, coupling with pyridine boronic acids generates candidates for EGFR inhibition. In vitro assays (IC₅₀ < 1 µM) and ADMET predictions (SwissADME) validate pharmacokinetic profiles .
Data Analysis & Contradiction Management
Q. Why might HPLC and LC-MS data conflict in purity assessments?
- Methodological Answer : LC-MS may detect trace impurities (e.g., dehalogenated byproducts) not resolved by HPLC. Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in acetonitrile/water (gradient: 30–70% over 20 min) to enhance separation. Confirm via HRMS (ESI+, m/z 253.94 [M+H]⁺) .
Q. How to address discrepancies in melting points reported across studies?
- Methodological Answer : Variations arise from polymorphic forms or residual solvents. Perform DSC at 10°C/min under N₂ to identify true melting points (literature range: 249–254°C). Compare with single-crystal XRD to correlate thermal behavior with crystal packing .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
